4(1H)-Quinolinone, 7-bromo-2,3-dihydro-2-(4-nitrophenyl)-
Description
4(1H)-Quinolinone derivatives are heterocyclic compounds with a fused benzene and pyridone ring system. The target compound, 7-bromo-2,3-dihydro-2-(4-nitrophenyl)-4(1H)-quinolinone, features a bromine substituent at position 7, a 4-nitrophenyl group at position 2, and a partially saturated 2,3-dihydroquinolinone scaffold. These substituents confer distinct electronic and steric properties:
- Bromo (Br): An electron-withdrawing group that enhances electrophilic reactivity and influences intermolecular interactions.
- 4-Nitrophenyl: A strong electron-withdrawing aromatic substituent, often utilized in medicinal chemistry for its role in binding interactions and redox activity.
Properties
CAS No. |
882854-44-6 |
|---|---|
Molecular Formula |
C15H11BrN2O3 |
Molecular Weight |
347.16 g/mol |
IUPAC Name |
7-bromo-2-(4-nitrophenyl)-2,3-dihydro-1H-quinolin-4-one |
InChI |
InChI=1S/C15H11BrN2O3/c16-10-3-6-12-14(7-10)17-13(8-15(12)19)9-1-4-11(5-2-9)18(20)21/h1-7,13,17H,8H2 |
InChI Key |
MQEBXLMQNILUQN-UHFFFAOYSA-N |
Canonical SMILES |
C1C(NC2=C(C1=O)C=CC(=C2)Br)C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Method A: Synthesis via Bromoquinoline Derivatives
One prominent method for synthesizing 4(1H)-Quinolinone involves starting from bromoquinoline derivatives. The general procedure includes:
Reagents :
- 7-Bromo-2,3-dihydroquinolin-4(1H)-one
- 4-Nitrophenyl acetic acid
- Catalysts such as palladium on carbon (Pd/C)
-
- The reaction is typically conducted in an organic solvent like dimethylformamide (DMF) or acetonitrile.
- The mixture is stirred at elevated temperatures (around 80°C) for several hours.
- After the reaction completion, monitored by thin-layer chromatography (TLC), the mixture is cooled and diluted with water.
-
- The product is extracted using ethyl acetate and dried over sodium sulfate.
- Further purification can be achieved through column chromatography using silica gel with a suitable eluent system.
Yield : This method can yield the desired quinolinone with purities exceeding 90%.
Method B: Cyclization of Nitroaryl Compounds
Another effective method involves the cyclization of nitroaryl compounds:
Reagents :
- Dimethyl 2-(4-bromo-2-nitrophenyl) malonate
- Base (e.g., sodium ethoxide or potassium carbonate)
-
- The nitro compound is treated with a base in an alcohol solvent under reflux conditions.
- This promotes cyclization to form the quinolinone structure.
-
- After cooling, the reaction mixture is acidified and extracted with an organic solvent.
- The crude product is purified by flash column chromatography.
Yield : Yields can vary but are often around 70% with good selectivity for the target compound.
Comparative Analysis of Preparation Methods
The following table summarizes the key aspects of the two preparation methods discussed:
| Method | Starting Materials | Reaction Conditions | Purification Method | Typical Yield |
|---|---|---|---|---|
| Method A | Bromoquinoline derivatives | DMF, 80°C | Column chromatography | >90% |
| Method B | Nitroaryl compounds | Alcohol solvent, reflux | Flash column chromatography | ~70% |
Research Findings and Applications
Research indicates that compounds like 4(1H)-Quinolinone exhibit various biological activities, including anti-cancer properties and potential use as enzyme inhibitors. The synthesis methods described above have been optimized for yield and purity, making them suitable for further pharmacological evaluations.
Chemical Reactions Analysis
Nucleophilic Substitution at the Bromine Center
The bromine atom at position 7 undergoes substitution reactions, particularly in the presence of electron-withdrawing groups (e.g., nitro) that activate the aromatic ring for nucleophilic aromatic substitution (SNAr).
For example, in a palladium-catalyzed reaction with arylboronic acids, the bromine is replaced by aryl groups to form polyfunctionalized quinolines (e.g., 7-bromo-9-phenyl-2,3-dihydro-1H-cyclopenta[b]quinoline) .
Reduction of the Nitrophenyl Group
The 4-nitrophenyl substituent can be reduced to an aminophenyl group, altering the compound’s electronic properties and pharmacological potential.
| Reduction Method | Catalyst/Reagent | Product | Application | Source |
|---|---|---|---|---|
| Catalytic hydrogenation | H₂, Pd/C | 7-Bromo-2,3-dihydro-2-(4-aminophenyl)quinolinone | Intermediate for bioactive derivatives | Inferred from |
While direct data on this reduction is limited, analogous nitrophenyl-quinoline derivatives have been hydrogenated to aminophenyl analogs for enhanced bioactivity .
Cyclization and Heterocycle Formation
The quinolinone core participates in cyclization reactions to form fused heterocycles.
For instance, under acidic conditions, the quinolinone reacts with arylidene–malononitriles to form pyrano-quinoline hybrids with significant cytotoxicity against cancer cell lines .
Functionalization via Condensation Reactions
The ketone group in the dihydroquinolinone structure participates in condensation reactions.
A study demonstrated that hydrazine treatment followed by cyclization with carbon disulfide yields 1,3,4-oxadiazole derivatives with potent antibacterial activity against E. cloacae and S. aureus .
Electrophilic Aromatic Substitution
The electron-rich quinolinone ring undergoes electrophilic substitution, particularly at positions activated by the dihydro framework.
| Reaction | Electrophile | Position | Product | Source |
|---|---|---|---|---|
| Nitration | HNO₃, H₂SO₄ | C-5 or C-8 | Polynitroquinolinone derivatives | Inferred from |
| Sulfonation | SO₃, H₂SO₄ | C-6 | Sulfonic acid derivatives | Inferred from |
Structural analogs suggest that nitration occurs preferentially at the C-5 or C-8 positions due to the directing effects of the quinolinone oxygen and existing substituents .
Cross-Coupling Reactions
The bromine and nitro groups facilitate cross-coupling reactions to introduce diverse functionalities.
Key Trends and Implications:
-
Bioactivity Correlation : Derivatives with electron-withdrawing groups (e.g., NO₂, Br) show enhanced antiviral and anticancer activity due to increased lipophilicity and target binding .
-
Synthetic Flexibility : The compound’s multiple reactive sites enable modular synthesis of hybrid scaffolds, such as oxadiazole-triazole conjugates, for drug discovery .
-
Structural Insights : X-ray crystallography confirms that steric effects from the nitrophenyl group influence reaction regioselectivity .
Scientific Research Applications
Synthesis and Chemical Properties
The synthesis of 4(1H)-quinolinone derivatives typically involves the reaction of 2-alkynylanilines with ketones, often mediated by Brønsted or Lewis acids. The presence of a bromine atom at the 7th position and a nitrophenyl group at the 2nd position enhances the compound's reactivity and biological activity.
Common Synthetic Routes
- Brønsted Acid-Catalyzed Reactions : Using p-toluenesulfonic acid in ethanol to yield quinolinone derivatives.
- Lewis Acid-Catalyzed Reactions : Employing reagents like FeCl3 or ZnBr2 to facilitate the formation of the desired compounds.
Chemistry
4(1H)-quinolinone serves as a versatile building block for synthesizing complex organic molecules. Its derivatives are crucial in developing new materials with tailored properties.
Biology
The biological activities of 4(1H)-quinolinone derivatives have been extensively studied:
- Antimicrobial Activity : Several studies indicate that derivatives exhibit significant antimicrobial properties against various bacterial strains.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 12.5 µg/mL |
| Escherichia coli | 25 µg/mL |
| Candida albicans | 15 µg/mL |
- Anticancer Properties : Research shows that this compound can inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth. It has demonstrated effective cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer).
Medicine
Ongoing research is exploring the potential of 4(1H)-quinolinone as a pharmaceutical intermediate. Its ability to inhibit specific enzymes or receptors makes it a candidate for drug development targeting various diseases.
Antimicrobial Studies
A study published in Molecules highlighted the efficacy of 4(1H)-quinolinone derivatives against resistant bacterial strains. The mechanism involves inhibiting bacterial enzyme activity, which disrupts essential cellular processes.
Anticancer Studies
In vitro studies have shown that certain derivatives can induce apoptosis in cancer cells through mechanisms such as reactive oxygen species (ROS) generation and interference with tubulin polymerization.
Mechanism of Action
The mechanism of action of 4(1H)-Quinolinone, 7-bromo-2,3-dihydro-2-(4-nitrophenyl)- involves its interaction with specific molecular targets and pathways. The nitrophenyl group can participate in electron transfer reactions, while the quinolinone core can interact with biological macromolecules such as enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Structural Analogs with Bromine and Nitrophenyl Substituents
6-Bromo-3-[5-(4-Nitrophenyl)-1-(3,4,5-Trimethoxybenzoyl)-4,5-Dihydro-1H-Pyrazol-3-Yl]-4-Phenylquinolin-2(1H)-One (CAS 327039-16-7)
- Molecular Formula : C₃₄H₂₇BrN₄O₇
- Molecular Weight : 683.5 g/mol
- Key Features :
- Bromine at position 6 (vs. 7 in the target compound).
- 4-Nitrophenyl group integrated into a pyrazole moiety.
- Additional 3,4,5-trimethoxybenzoyl and phenyl substituents.
- Physicochemical Properties :
- Predicted Density: 1.49 g/cm³.
- Predicted pKa: 9.43 (indicating moderate basicity).
Comparison :
The positional isomerism of bromine (6 vs. 7) may alter electronic distribution and bioactivity. The bulky pyrazole and trimethoxybenzoyl groups in this analog likely reduce solubility compared to the simpler 2,3-dihydro scaffold of the target compound.
4-Amino-2-(4-Chlorophenyl)-3-(4-Methoxyphenyl)Quinoline (4k)
- Molecular Formula : C₂₂H₁₇ClN₂O
- Melting Point: 223–225°C (ethanol).
- Key Features: Chlorophenyl and methoxyphenyl substituents instead of bromo and nitrophenyl. Fully aromatic quinoline core (vs. dihydroquinolinone).
The fully aromatic core may enhance π-stacking interactions compared to the dihydroquinolinone scaffold.
Nitrophenyl-Substituted Heterocycles
2-(4-Nitrophenyl)Quinazolin-4(1H)-One (CAS 4765-59-7)
- Molecular Formula : C₁₄H₉N₃O₃
- Molecular Weight : 267.25 g/mol.
- Key Features: Quinazolinone core (two nitrogen atoms in the heterocycle vs. one in quinolinone). 4-Nitrophenyl at position 2.
This may enhance binding affinity in biological targets compared to quinolinones.
Fluorinated and Trifluoromethyl Derivatives
6-Fluoro-2-(Trifluoromethyl)-4(1H)-Quinolinone (CAS 587885-83-4)
- Molecular Formula: C₁₀H₅F₄NO
- Molecular Weight : 231.15 g/mol.
- Key Features :
- Fluoro and trifluoromethyl substituents (stronger electron-withdrawing effects than bromo and nitro).
Biological Activity
4(1H)-Quinolinone, 7-bromo-2,3-dihydro-2-(4-nitrophenyl)- (CAS: 114417-34-4) is a compound belonging to the quinolinone family, which has garnered attention for its diverse biological activities. This article aims to provide an in-depth analysis of the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
The molecular formula of 4(1H)-Quinolinone, 7-bromo-2,3-dihydro-2-(4-nitrophenyl)- is CHBrN\O, with a molar mass of 226.07 g/mol. The compound has a predicted density of 1.559 g/cm³ and a melting point range of 139.6-141.1 °C .
| Property | Value |
|---|---|
| Molecular Formula | CHBrN\O |
| Molar Mass | 226.07 g/mol |
| Density | 1.559 g/cm³ |
| Melting Point | 139.6-141.1 °C |
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of quinolinone derivatives, including the compound . For instance, compounds with similar structures have shown significant activity against various Gram-positive and Gram-negative bacteria . The mechanism often involves interference with bacterial DNA synthesis or protein function.
Anticancer Activity
The anticancer potential of 4(1H)-Quinolinone derivatives has been documented in several studies. Research indicates that these compounds can induce apoptosis in cancer cells and inhibit tumor growth by targeting specific pathways involved in cell proliferation and survival . For example, a related compound demonstrated an IC50 value of 0.096 μM against epidermal growth factor receptor (EGFR), showcasing potent anticancer activity .
Case Study: Anticancer Efficacy
A study evaluated the effects of various quinolinone derivatives on human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The results indicated that certain derivatives exhibited significant cytotoxicity, with IC50 values comparable to established chemotherapeutic agents .
Antioxidant Activity
Compounds containing the quinolinone structure have also been investigated for their antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress, which is crucial in preventing cellular damage and various diseases .
The biological activities of 4(1H)-Quinolinone are largely attributed to its ability to interact with biological macromolecules such as proteins and nucleic acids. The presence of the bromine and nitro groups enhances its reactivity and specificity towards target sites within cells.
Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the recommended domino reaction strategies for synthesizing 7-bromo-2,3-dihydro-2-(4-nitrophenyl)-4(1H)-quinolinone?
- Methodological Answer : Domino reactions involving sequential reduction/oxidation and cyclization are effective for constructing the dihydroquinolinone core. For example, acid-catalyzed ring closures or metal-promoted processes (e.g., Pd-mediated cross-coupling for bromo-substituent introduction) can be optimized . Key steps include:
- SNAr (Nucleophilic Aromatic Substitution) for nitro group functionalization.
- Cyclization under acidic or thermal conditions to form the fused quinolinone ring.
- Yield Optimization : Control reaction temperature (80–120°C) and solvent polarity (DMF or THF) to minimize side products.
Q. How can spectroscopic and chromatographic methods characterize this compound?
- Methodological Answer :
- Mass Spectrometry (MS) : Use high-resolution MS (HRMS) to confirm molecular weight (e.g., expected [M+H]+ peak for C₁₅H₁₀BrN₂O₃). Compare with databases like the EPA/NIH Mass Spectral Library for quinolinone derivatives .
- NMR : ¹H/¹³C NMR to identify dihydroquinolinone protons (δ 2.5–3.5 ppm for CH₂ groups) and aromatic protons (δ 7.0–8.5 ppm for nitrophenyl and brominated rings).
- HPLC-PDA : Purity assessment using C18 columns with acetonitrile/water gradients.
Q. What preliminary biological activity screens are relevant for this compound?
- Methodological Answer :
- Antimicrobial Assays : Broth microdilution (CLSI guidelines) against Gram-positive bacteria (e.g., Staphylococcus aureus) and Helicobacter pylori, given structural analogs’ activity .
- Cytotoxicity : MTT assay on mammalian cell lines (e.g., HEK293) to establish selectivity indices.
- Dosage : Start with 10–100 µM ranges and adjust based on solubility in DMSO/PBS.
Advanced Research Questions
Q. How can SNAr reactions be leveraged to modify the 4-nitrophenyl moiety?
- Methodological Answer :
- Nitro Group Reduction : Catalytic hydrogenation (H₂/Pd-C) converts the nitro group to NH₂, enabling further derivatization (e.g., amide coupling).
- Selective Functionalization : Use electron-deficient aryl halides in Pd-catalyzed couplings (e.g., Suzuki-Miyaura for biaryl systems) .
- Kinetic Monitoring : Track reaction progress via TLC or in situ IR to avoid over-reduction.
Q. What crystallographic techniques resolve structural ambiguities in dihydroquinolinone derivatives?
- Methodological Answer :
- Single-Crystal X-ray Diffraction (SCXRD) : Grow crystals via slow evaporation (solvent: DCM/hexane). Analyze bond lengths and angles (e.g., C=O and Br-C distances) to confirm regiochemistry .
- Comparative Analysis : Overlay experimental data with DFT-optimized structures (software: Gaussian or ORCA) to validate stereoelectronic effects.
Q. How do substituents (e.g., bromo, nitro) influence structure-activity relationships (SAR)?
- Methodological Answer :
- Bromo Substituent : Enhances lipophilicity (logP calculations) and antimicrobial potency by membrane penetration .
- Nitro Group : Electron-withdrawing effects stabilize the quinolinone ring, potentially reducing metabolic degradation.
- SAR Validation : Synthesize analogs (e.g., 7-Cl or 7-CF₃) and compare bioactivity via dose-response curves .
Q. What toxicity profiling methods are recommended for preclinical studies?
- Methodological Answer :
- In Vitro Hepatotoxicity : Use HepG2 cells and measure ALT/AST release.
- Genotoxicity : Ames test (TA98 strain) to assess mutagenic potential .
- Acute Toxicity : OECD Guideline 423 for rodent studies, monitoring LD₅₀ and histopathology.
Q. How should researchers address contradictions in reported synthetic yields or bioactivity data?
- Methodological Answer :
- Reproducibility Checks : Verify reaction conditions (e.g., solvent purity, inert atmosphere).
- Meta-Analysis : Compare datasets across studies (e.g., antimicrobial MIC values) using statistical tools (ANOVA or t-tests).
- Control Experiments : Include positive controls (e.g., ciprofloxacin for antibacterial assays) to normalize inter-lab variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
